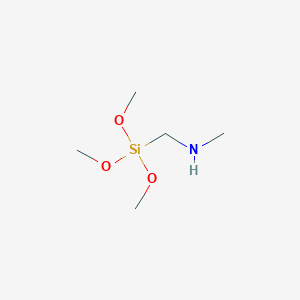

N-Methyl-1-(trimethoxysilyl)methanamine

Beschreibung

BenchChem offers high-quality N-Methyl-1-(trimethoxysilyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(trimethoxysilyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1-trimethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO3Si/c1-6-5-10(7-2,8-3)9-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYRKPJYLHHZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565854 | |

| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123271-16-9 | |

| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(trimethoxysilyl)methanamine

Introduction

N-Methyl-1-(trimethoxysilyl)methanamine, with the CAS number 123271-16-9, is a bifunctional organosilane that possesses both a reactive secondary amine and hydrolyzable methoxysilyl groups.[1] This unique structure allows it to act as a molecular bridge between organic and inorganic materials, making it a valuable compound in materials science and surface chemistry. Its application as an external additive in color toners highlights its utility in modifying the properties of particulate materials.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

N-Methyl-1-(trimethoxysilyl)methanamine is a colorless liquid with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol .[1] A summary of its key physical and computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H15NO3Si | [1] |

| Molecular Weight | 165.26 g/mol | [1] |

| CAS Number | 123271-16-9 | [1] |

| Predicted Boiling Point | 116.9 ± 23.0 °C | [2] |

| Predicted Density | 0.945 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.59 | [2] |

| Polar Surface Area | 39.72 Ų | [1] |

| LogP | 0.43230 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

Molecular Structure and Reactivity

The reactivity of N-Methyl-1-(trimethoxysilyl)methanamine is governed by its two distinct functional moieties: the trimethoxysilyl group and the N-methylamino group.[3]

Caption: Molecular structure of N-Methyl-1-(trimethoxysilyl)methanamine highlighting the two primary reactive centers.

The Trimethoxysilyl Group: Hydrolysis and Condensation

The trimethoxysilyl end of the molecule is responsible for forming stable, covalent bonds with inorganic substrates that possess hydroxyl groups, such as silica and metal oxides.[3] This process occurs in two main steps: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (Si-OH) and methanol as a byproduct.[3] This reaction can be catalyzed by either acid or base.[4] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the solvent system.[5][6] Generally, methoxysilyl groups are more reactive and hydrolyze faster than ethoxysilyl groups.[7] Under acidic conditions, the hydrolysis rate increases with fewer alkoxy groups, while under basic conditions, a greater number of alkoxy groups leads to a faster reaction.[4][7]

-

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

-

With Surface Hydroxyl Groups: They react with hydroxyl groups present on the surface of inorganic materials to form stable siloxane (Si-O-Si) bonds, effectively grafting the molecule onto the substrate.[3]

-

Self-Condensation: Silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface or in solution.[3]

-

Caption: General reaction pathway for the hydrolysis and condensation of the trimethoxysilyl group.

The N-Methylamino Group: Nucleophilic Reactivity

The secondary amine in the N-methylaminomethyl group is a nucleophilic center that can readily react with a variety of electrophilic organic functional groups.[3] This allows N-Methyl-1-(trimethoxysilyl)methanamine to form covalent bonds with organic polymers and molecules. The reactivity of the amino group in aminosilanes can also catalyze the hydrolysis of the siloxane bonds.[8]

Common reactions involving the N-methylamino group include:

-

With Epoxy Groups: The amine acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring, leading to a ring-opening reaction to form a stable carbon-nitrogen bond and a hydroxyl group.[3]

-

With Isocyanates: The reaction between the amine and an isocyanate group (-N=C=O) is rapid and results in the formation of a substituted urea linkage (-NH-CO-NH-).[3]

-

With Acrylates and Methacrylates: The secondary amine can undergo a Michael addition reaction with the double bond of acrylates or methacrylates.[3]

Caption: Representative nucleophilic reactions of the N-methylamino group.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the three equivalent methoxy groups (-OCH₃ ) directly attached to the silicon atom.

-

A singlet for the methyl group attached to the nitrogen atom (-N-CH₃ ).

-

A singlet for the methylene bridge protons (-Si-CH₂ -N-).

-

A broad singlet for the amine proton (-NH -), which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to display three signals corresponding to the three different carbon environments:

-

A signal for the carbon of the methoxy groups (C H₃-O-Si).

-

A signal for the carbon of the N-methyl group (C H₃-N).

-

A signal for the carbon of the methylene bridge (-Si-C H₂-N-).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for its functional groups:

-

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region for the methyl and methylene groups.

-

Si-O-C stretch: Strong, broad absorptions around 1080-1100 cm⁻¹.

-

C-N stretch: A moderate absorption in the 1020-1220 cm⁻¹ range.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Methyl-1-(trimethoxysilyl)methanamine is not widely available. However, based on the SDS for similar compounds like methylamine solutions and other aminosilanes, the following hazards and precautions should be considered.[10]

Potential Hazards:

-

Flammability: The compound is likely a flammable or combustible liquid. Vapors may form explosive mixtures with air.

-

Toxicity: It may be harmful or toxic if swallowed, inhaled, or in contact with skin.

-

Corrosivity: It is expected to cause severe skin burns and eye damage.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.

-

Moisture Sensitivity: The trimethoxysilyl group is sensitive to moisture and will hydrolyze upon contact with water.[11]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing vapors or mists.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific experimental setup and requirements.

Protocol 1: Synthesis of N-Methyl-1-(trimethoxysilyl)methanamine

This protocol is based on the known reactivity of chlorosilanes with amines.

Materials:

-

(Chloromethyl)trimethoxysilane

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran)

-

Triethylamine (if using methylamine hydrochloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

In the flask, dissolve (chloromethyl)trimethoxysilane (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine (2.0-2.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the chlorosilane. The excess methylamine acts as a scavenger for the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, filter the reaction mixture to remove the methylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure N-Methyl-1-(trimethoxysilyl)methanamine.

Protocol 2: Surface Modification of a Silica Substrate

This protocol outlines a general procedure for covalently bonding the aminosilane to a hydroxyl-rich surface.

Materials:

-

Silica substrate (e.g., glass slide, silicon wafer)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

-

Anhydrous toluene

-

N-Methyl-1-(trimethoxysilyl)methanamine

-

Ethanol

-

Deionized water

Procedure:

-

Substrate Cleaning: Thoroughly clean the silica substrate to generate a high density of surface hydroxyl groups. This can be achieved by immersing the substrate in piranha solution for 10-15 minutes or by treating it with oxygen plasma. Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.

-

Silanization Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of N-Methyl-1-(trimethoxysilyl)methanamine in anhydrous toluene.

-

Surface Functionalization: Immerse the cleaned and dried substrate in the silanization solution. Let the reaction proceed for 2-4 hours at room temperature or for 30-60 minutes at elevated temperatures (e.g., 60-80 °C).

-

Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed silane.

-

Curing: Cure the functionalized substrate in an oven at 100-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Final Rinse: Sonicate the cured substrate in ethanol for 5-10 minutes to remove any remaining unbound material. Dry the substrate under a stream of nitrogen.

-

Characterization: The functionalized surface can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

Conclusion

N-Methyl-1-(trimethoxysilyl)methanamine is a versatile bifunctional molecule with significant potential in materials science and surface engineering. Its dual reactivity, stemming from the hydrolyzable trimethoxysilyl group and the nucleophilic N-methylamino group, allows for the covalent linkage of disparate materials. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in research and industrial applications.

References

-

N-Methyl-1-(trimethoxysilyl)methanamine - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

-

Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. (n.d.). Retrieved January 14, 2026, from [Link]

-

Trimethoxysilane - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide. (n.d.). Retrieved January 14, 2026, from [Link]

-

How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - MDPI. (2023, September 7). Retrieved January 14, 2026, from [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]

-

N-methyl-N-(1-trimethylsilylethylsilyl)methanamine | C7H21NSi2 - PubChem. (2025, December 27). Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet. (2012, August 9). Retrieved January 14, 2026, from [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet: N-methyl-3-(trimethoxysilyl)propylamine. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

Kinetics and Computational Studies of an Aminosilane Reaction With a Silsesquioxane Silanol - PubMed. (2009, June 18). Retrieved January 14, 2026, from [Link]

-

Benzyl(methoxymethyl)((trimethylsilyl)methyl)amine | C13H23NOSi | CID - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 14, 2026, from [Link]

- CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents. (n.d.).

-

N-Methoxy-N-methylcyanoformamide - Organic Syntheses. (2017, September 9). Retrieved January 14, 2026, from [Link]

-

282496 N-Methyl-1-(trimethoxysilyl)methanamine CAS: 123271-16-9. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-(Trimethoxysilyl)methanamine | C4H13NO3Si | CID 15792946 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methylamine, 1-(trimethylsilyl)-, - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methanamine, N-hydroxy-N-methyl- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). (n.d.). Retrieved January 14, 2026, from [Link]

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents. (n.d.).

-

N-methyl-1-[methyl(methylamino)amino]methanamine | C4H13N3 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved January 14, 2026, from [Link]

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved January 14, 2026, from [Link]

-

infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... - Doc Brown's Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Methyl-1-(triMethoxysilyl)MethanaMine CAS#: 123271-16-9 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemos.de [chemos.de]

- 11. nbinno.com [nbinno.com]

"N-Methyl-1-(trimethoxysilyl)methanamine" hydrolysis mechanism

An In-depth Technical Guide to the Hydrolysis Mechanism of N-Methyl-1-(trimethoxysilyl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the hydrolysis and subsequent condensation of N-Methyl-1-(trimethoxysilyl)methanamine, a bifunctional organosilane of significant interest in materials science, surface chemistry, and drug development. As a coupling agent, its efficacy is fundamentally dictated by the initial hydrolysis of its trimethoxysilyl group to form reactive silanols. This document elucidates the core chemical mechanisms, explores the kinetics under various catalytic conditions (acidic and basic), details the critical factors influencing reaction rates, and provides validated experimental protocols for monitoring the process. The content is structured to deliver both foundational knowledge and practical, field-proven insights for researchers and professionals aiming to control and optimize silane chemistry in their applications.

Introduction: The Role and Reactivity of N-Methyl-1-(trimethoxysilyl)methanamine

N-Methyl-1-(trimethoxysilyl)methanamine, CAS 123271-16-9, is an organosilane characterized by a dual-functional structure: a terminal N-methylamine group and a silicon atom bonded to three hydrolyzable methoxy groups.[1][2] This architecture allows it to function as a molecular bridge, or "coupling agent," linking inorganic substrates (like glass, metals, or silica) to organic polymers. The foundational chemistry that enables this function begins with the hydrolysis of the methoxy groups (Si-OCH₃) into silanol groups (Si-OH).[3]

This initial hydrolysis step is paramount; the resulting silanols are highly reactive intermediates that drive the subsequent stages of surface modification and film formation.[4] The overall process can be broadly categorized into two critical stages:

-

Hydrolysis: The sequential substitution of the three methoxy groups with hydroxyl groups via reaction with water.[3][5]

-

Condensation: The reaction of the newly formed silanol groups with each other or with hydroxyl groups on a substrate surface to form stable, covalent siloxane bonds (Si-O-Si).[3][5]

Understanding and controlling the mechanism and kinetics of these reactions is essential for achieving reproducible and effective surface functionalization.

The Core Hydrolysis Mechanism

The hydrolysis of N-Methyl-1-(trimethoxysilyl)methanamine is a series of nucleophilic substitution reactions occurring at the silicon atom. The reaction pathway is highly sensitive to the pH of the medium and can be catalyzed by both acids and bases.[4][6][7] The rate of hydrolysis is typically slowest at a neutral pH of approximately 7.[7]

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the hydrolysis reaction is accelerated. The mechanism involves the protonation of an oxygen atom on one of the methoxy groups. This pre-equilibrium step makes the methoxy group a much better leaving group (methanol). A water molecule then acts as a nucleophile, attacking the electron-deficient silicon atom.[4][6] This process is generally considered to be the rate-determining step. The rate of acid-catalyzed hydrolysis is significantly greater than base-catalyzed hydrolysis for most non-amino functional silanes.[4]

Base-Catalyzed Hydrolysis

In a basic medium (pH > 7), the mechanism proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[6] This forms a negatively charged, pentacoordinate silicon intermediate (transition state). The departure of a methoxide anion (⁻OCH₃), a poorer leaving group than methanol, follows. The methoxide anion is then immediately protonated by water to form methanol. For organosilanes with electron-withdrawing groups, base-catalyzed hydrolysis is generally faster, whereas electron-donating groups (like alkyls) slow it down.[6]

Autocatalysis by the Amino Group

A unique feature of aminosilanes like N-Methyl-1-(trimethoxysilyl)methanamine is their ability to self-catalyze hydrolysis. The amino group readily dissolves in and reacts with water, increasing the local pH and creating hydroxyl ions that can then participate in the base-catalyzed mechanism described above.[8] For this reason, aminosilane solutions are typically prepared in neutral water, as they generate their own catalytic environment, leading to rapid hydrolysis and subsequent condensation.[8]

Subsequent Condensation Reactions

The silanol groups (Si-OH) produced during hydrolysis are thermodynamically unstable and readily undergo condensation to form siloxane (Si-O-Si) bonds.[4] This process is the basis for the formation of oligomeric species in solution and the ultimate creation of a cross-linked network on a substrate.[9] Condensation is also pH-dependent and generally follows the same catalytic trends as hydrolysis.[6][8]

Two primary condensation pathways exist:

-

Water Condensation: Two silanol groups react, forming a siloxane bond and eliminating a molecule of water.

-

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[5]

-

-

Alcohol Condensation: A silanol group reacts with an unhydrolyzed methoxy group, forming a siloxane bond and eliminating a molecule of methanol.

-

≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH[5]

-

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are not fixed; they are highly dependent on a range of experimental parameters. Precise control over these factors is the key to achieving desired outcomes, from solution stability to the final properties of the modified surface.

| Factor | Effect on Hydrolysis Rate | Causality & Field-Proven Insights |

| pH | Minimum at pH ~7; increases at acidic and basic pH | Both hydronium (H₃O⁺) and hydroxide (OH⁻) ions catalyze the reaction.[6][7] Acidic conditions (pH 3-5) are often preferred for non-amino silanes to achieve rapid, controlled hydrolysis while minimizing condensation.[7][8] Aminosilanes self-catalyze to a basic pH. |

| Water Concentration | Increases with higher water/silane molar ratio | Water is a primary reactant.[9] A stoichiometric excess of water is required to drive the hydrolysis equilibrium towards completion. However, very high water content can accelerate condensation and reduce the working life of the solution. |

| Temperature | Increases with temperature | As with most chemical reactions, higher temperatures provide the necessary activation energy, accelerating both hydrolysis and condensation.[7][9] This is a critical parameter to control for process consistency, especially between different seasons or lab environments.[7] |

| Solvent System | Dependent on polarity and co-solvents | Silanes often have limited solubility in pure water. Co-solvents like ethanol or isopropanol are used to create a homogeneous solution. However, the presence of alcohol (a product of hydrolysis) can slow the forward reaction rate due to Le Chatelier's principle.[7] |

| Silane Concentration | Increases with concentration | Higher concentrations of reactants lead to faster reaction rates.[7] However, at high silane concentrations, condensation can become uncontrollably fast, leading to premature gelation and precipitation of insoluble polymers.[7][8] |

| Catalysts | Rate is significantly increased | Aside from acids and bases, specific catalysts like organo-tin compounds can be used to accelerate hydrolysis in non-aqueous systems.[10] For N-Methyl-1-(trimethoxysilyl)methanamine, the internal amino group is the most relevant catalyst in aqueous solutions.[8] |

Experimental Protocols for Monitoring Hydrolysis

Empirical validation of hydrolysis kinetics is crucial for any new application or formulation. Several analytical techniques can provide quantitative and qualitative data on the progress of the reaction.

Protocol: Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for observing the chemical transformations of the silane in solution. It allows for the identification and quantification of the starting material, intermediates, and byproducts.[10][11]

Objective: To quantify the rate of hydrolysis by monitoring the disappearance of methoxy protons and the formation of methanol.

Methodology:

-

Solution Preparation: Prepare a stock solution of N-Methyl-1-(trimethoxysilyl)methanamine in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure all glassware is dry to prevent premature hydrolysis.

-

Initiation of Hydrolysis: In an NMR tube, combine a known concentration of the silane stock solution with a specific volume of the hydrolysis medium (e.g., buffered D₂O at a set pH).

-

Data Acquisition: Immediately place the NMR tube in the spectrometer. Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Data Analysis:

-

Identify the singlet peak corresponding to the methoxy protons (-OCH₃) on the silane.

-

Identify the singlet peak for the methyl protons of the methanol (CH₃OH) byproduct.

-

Integrate both peaks at each time point. The decrease in the integral of the silane's methoxy peak and the corresponding increase in the methanol peak integral are directly proportional to the extent of hydrolysis.

-

-

Kinetics Calculation: Plot the concentration of the silane (or methanol) versus time to determine the reaction rate and order.

-

²⁹Si NMR (Optional but Recommended): For a more detailed view, acquire ²⁹Si NMR spectra. This technique can distinguish between the unhydrolyzed silane, partially hydrolyzed intermediates (monomers with one, two, or three silanol groups), and various condensed oligomeric species.[10]

Protocol: Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for observing changes in specific functional groups, providing qualitative and semi-quantitative information about the hydrolysis process.[12]

Objective: To monitor hydrolysis by observing the disappearance of Si-O-C bonds and the appearance of Si-OH bonds.

Methodology:

-

Sample Preparation: Prepare a thin film of the silane solution on an IR-transparent substrate (e.g., a silicon wafer or ZnSe crystal for Attenuated Total Reflectance - ATR).

-

Baseline Spectrum: Acquire a baseline spectrum of the unhydrolyzed silane solution.

-

Initiation of Hydrolysis: Introduce a controlled amount of water or moisture (e.g., by exposing the film to a humid atmosphere or adding water to the solution for ATR-FTIR).

-

Time-Resolved Spectra: Collect FTIR spectra at regular time intervals as the hydrolysis proceeds.

-

Spectral Analysis: Monitor the following key vibrational bands:

-

Disappearance: Look for a decrease in the intensity of the Si-O-C stretching bands (typically around 1080-1100 cm⁻¹ and 815-840 cm⁻¹).

-

Appearance: Look for the emergence and growth of a broad band associated with Si-OH stretching (around 3200-3600 cm⁻¹) and a sharper band for Si-OH bending (around 920-950 cm⁻¹).[12]

-

-

Data Interpretation: The rate of change in the peak areas or heights provides a measure of the hydrolysis kinetics.

Conclusion and Future Directions

The hydrolysis of N-Methyl-1-(trimethoxysilyl)methanamine is a complex yet controllable process that is fundamental to its function as a coupling agent. The reaction proceeds via nucleophilic substitution at the silicon center, with kinetics that are strongly catalyzed by both acidic and basic conditions and are influenced by temperature, concentration, and solvent choice. The presence of the N-methylamine moiety introduces an autocatalytic dimension, enabling rapid hydrolysis in neutral aqueous environments.

For professionals in drug development and materials science, mastering the control of this hydrolysis is key to ensuring the stability of formulations, the reproducibility of surface modifications, and the ultimate performance of the final product. The analytical methodologies detailed herein, particularly NMR and FTIR spectroscopy, provide robust frameworks for empirically determining and optimizing the hydrolysis and condensation kinetics for any specific application. Future research may focus on developing novel silane structures with tailored hydrolysis rates for advanced applications, such as stimuli-responsive drug delivery systems or self-healing materials.

References

- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Cof-Formulation. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Cof-Formulation Website. Retrieved from [Link]

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191.

-

Semantic Scholar. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest Website. Retrieved from [Link]

- Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Polymer Science, 2009, 1-10.

-

XJY Silicones. (2025). How to prevent the hydrolysis of A Silane Coupling Agent? XJY Silicones Blog. Retrieved from [Link]

- Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.

- van der Heide, P., et al. (2003). Kinetic analysis of organosilane hydrolysis and condensation. Journal of Adhesion Science and Technology, 17(11), 1531-1551.

-

Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. DTIC. Retrieved from [Link]

-

LookChem. (n.d.). N-Methyl-1-(trimethoxysilyl)methanamine. LookChem Website. Retrieved from [Link]

- Vaddiraju, S., et al. (2019).

-

ResearchGate. (n.d.). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Methenamine. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Retrieved from [Link]

-

ABX GmbH. (2012). Material Safety Data Sheet: FMAU. ABX Website. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-3-(trimethoxysilyl)propylamine. Chemos Website. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Methyl-1-(triMethoxysilyl)MethanaMine CAS#: 123271-16-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gelest.com [gelest.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. uychem.com [uychem.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of N-Methyl-1-(trimethoxysilyl)methanamine with Hydroxylated Surfaces

This guide provides a comprehensive technical overview of the surface modification of hydroxylated substrates using N-Methyl-1-(trimethoxysilyl)methanamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of reactivity, provides detailed experimental protocols, and outlines robust methods for the characterization and validation of the resulting functionalized surfaces.

Foundational Principles: Understanding the Reactivity of N-Methyl-1-(trimethoxysilyl)methanamine

N-Methyl-1-(trimethoxysilyl)methanamine is a bifunctional organosilane that serves as a valuable coupling agent to modify the surface properties of materials. Its utility stems from its unique molecular structure, which features a trimethoxysilyl group for covalent attachment to inorganic, hydroxylated surfaces, and a methylamino group that imparts a specific chemical functionality to the surface.

The overall surface modification process is a two-step mechanism involving hydrolysis and condensation.[1][2]

Step 1: Hydrolysis

The trimethoxy groups (-OCH₃) of the silane molecule readily react with water to form reactive silanol groups (-Si-OH).[1][2] This reaction can be catalyzed by the intramolecular methylamino group, which can facilitate the protonation of the methoxy groups, making them better leaving groups. The presence of trace amounts of water on the substrate surface or in the reaction solvent is sufficient to initiate this process.

Step 2: Condensation

The newly formed silanol groups can then undergo condensation reactions in two ways:

-

Surface Grafting: The silanols react with the hydroxyl groups (-OH) present on the substrate (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). This step effectively anchors the silane molecule to the surface.[1][2]

-

Cross-linking: Adjacent silanol groups from neighboring silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface.[1][2] This lateral polymerization enhances the stability and durability of the coating.

The secondary amine of the methylamino group provides a nucleophilic site for further chemical modifications, making it a versatile platform for the immobilization of biomolecules, drugs, or other functional moieties.[2][3]

Experimental Protocol: A Step-by-Step Guide to Surface Functionalization

This protocol provides a robust method for the functionalization of hydroxylated surfaces, such as glass or silicon wafers, with N-Methyl-1-(trimethoxysilyl)methanamine. The procedure is designed to be self-validating by incorporating characterization steps to verify the success of each stage.

Materials and Reagents

-

Hydroxylated substrates (e.g., glass microscope slides, silicon wafers)

-

N-Methyl-1-(trimethoxysilyl)methanamine (CAS: 123271-16-9), ≥97% purity

-

Anhydrous toluene (or ethanol)

-

Ethanol (reagent grade)

-

Deionized water

-

Nitrogen gas (high purity)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Clean, inert reaction vessels (e.g., Coplin jars)

Workflow Overview

Caption: Experimental workflow for surface functionalization and characterization.

Detailed Procedure

Part A: Substrate Preparation (Cleaning and Activation)

-

Cleaning: Sonicate the substrates in ethanol for 15 minutes to remove organic contaminants. Rinse thoroughly with deionized water.

-

Activation (Hydroxylation): In a fume hood and with appropriate personal protective equipment (PPE), immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes. This step removes residual organic material and generates a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

-

Rinsing and Drying: Carefully remove the substrates from the Piranha solution and rinse extensively with deionized water. Dry the substrates under a stream of high-purity nitrogen gas. The activated substrates should be used immediately.

Part B: Silanization

-

Solution Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of N-Methyl-1-(trimethoxysilyl)methanamine in anhydrous toluene.[1]

-

Immersion: Immerse the cleaned and activated substrates in the silane solution. The reaction can proceed for 1-2 hours at room temperature.[1] An inert atmosphere is recommended to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

-

Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.

-

Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.[1][4] This step promotes the formation of stable covalent siloxane bonds with the surface and enhances the cross-linking within the silane layer.

Trustworthiness: Characterization and Validation of the Modified Surface

To ensure the success and reproducibility of the surface modification, a multi-faceted characterization approach is essential.

Reaction Mechanism Visualization

Caption: Reaction pathway of N-Methyl-1-(trimethoxysilyl)methanamine on a hydroxylated surface.

Quantitative Data Summary

The following table summarizes expected quantitative data for aminosilane-modified surfaces. While specific data for N-Methyl-1-(trimethoxysilyl)methanamine is limited in the literature, the values for the closely related N-Methylaminopropyltrimethoxysilane (N-MAPS) and (3-Aminopropyl)triethoxysilane (APTES) provide a reliable benchmark.

| Parameter | Expected Value/Range | Substrate | Measurement Technique | Reference(s) |

| Water Contact Angle | 60-80° | Glass, Silicon | Contact Angle Goniometry | [5] |

| Surface Elemental Composition (XPS) | ||||

| Si (at%) | 15-20% | Silicon Wafer | XPS | [4] |

| C (at%) | 45-55% | Silicon Wafer | XPS | [4] |

| N (at%) | 5-10% | Silicon Wafer | XPS | [4] |

| O (at%) | 20-30% | Silicon Wafer | XPS | [4] |

| FTIR Characteristic Peaks (cm⁻¹) | ||||

| C-H stretching | ~2940, 2840 | KBr/ATR | FTIR | [6] |

| Si-O-C stretching | ~1080 | KBr/ATR | FTIR | [6] |

| C-N stretching | ~1190 | KBr/ATR | FTIR | [6] |

| Si-C stretching | ~820 | KBr/ATR | FTIR | [6] |

Detailed Characterization Methodologies

A. Contact Angle Goniometry

-

Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a quantitative measure of wettability. A successful silanization will result in an increase in the water contact angle compared to the highly hydrophilic activated surface.

-

Protocol:

-

Place a droplet of deionized water (typically 2-5 µL) on the functionalized surface.

-

Capture an image of the droplet profile.

-

Use software to measure the angle between the substrate and the tangent of the droplet at the three-phase boundary.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

-

B. X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. It can confirm the presence of the silane layer and the formation of siloxane bonds.

-

Protocol:

-

Mount the functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey scan to identify the elements present on the surface (Si, C, N, O).

-

Acquire high-resolution scans for the Si 2p, C 1s, and N 1s regions.

-

-

Expected Observations:

-

The Si 2p spectrum will show a peak corresponding to Si-O-Si bonds, confirming the covalent attachment to the substrate and potential cross-linking.[4]

-

The N 1s spectrum will confirm the presence of the methylamino group. The peak may be deconvoluted to distinguish between free amine and protonated amine species.[4]

-

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy detects the vibrational modes of chemical bonds. It can be used to monitor the key chemical transformations during the silanization process.

-

Protocol:

-

Acquire a background spectrum of the unmodified substrate.

-

Acquire the spectrum of the functionalized substrate.

-

Analyze the difference spectrum to identify peaks associated with the silane layer.

-

-

Expected Observations:

-

Appearance of peaks corresponding to C-H stretching from the methyl and methylene groups of the silane.[6]

-

A strong peak around 1080 cm⁻¹ indicating the formation of Si-O-Si (siloxane) bonds.[6]

-

Disappearance or significant reduction of a broad O-H stretching band from the surface silanols of the activated substrate, indicating successful condensation.

-

Troubleshooting and Expert Insights

-

Poor Adhesion or Incomplete Coverage: This is often due to incomplete cleaning and activation of the substrate. Ensure the Piranha solution is freshly prepared and that the substrates are thoroughly rinsed. The use of anhydrous solvents and an inert atmosphere during silanization is critical to prevent premature polymerization in solution.[5]

-

Variability in Results: Moisture is a key variable. Ensure all glassware is oven-dried and solvents are anhydrous. The age of the silane reagent can also impact reactivity; it is best to use a fresh bottle or one that has been properly stored under an inert atmosphere.

-

Choice of Solvent: While toluene is commonly used, ethanol can also be an effective solvent. The choice of solvent can influence the rate of hydrolysis and the morphology of the resulting film.[5]

-

Curing Temperature: The curing step is crucial for the formation of a stable and durable coating. Insufficient temperature or time may result in a weakly bound layer that can be removed by washing.[5]

By following the detailed protocols and characterization methods outlined in this guide, researchers and drug development professionals can confidently and reproducibly functionalize hydroxylated surfaces with N-Methyl-1-(trimethoxysilyl)methanamine, creating a versatile platform for a wide range of applications.

References

-

IRIS UniCA. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

-

ResearchGate. (2021). Angle-Resolved XPS Analysis and Characterization of Mono layer and Multi layer Si lane Films for DNA Coupling to Silica. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

ResearchGate. (2023). XPS characterization of organosilane modified surfaces. [Link]

-

ResearchGate. (n.d.). Hydrolysis and condensation reactions associated with an amino alkyl silane group. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of methyltrimethoxysilane (MTMS). [Link]

-

ResearchGate. (n.d.). (a) Static contact angle θ (°) for the six coatings and typical image.... [Link]

-

ResearchGate. (n.d.). XPS spectra of the modified surface. [Link]

-

Popa Lab. (2021). Surface Chemistry Protocol. [Link]

-

ResearchGate. (2007). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. [Link]

-

MDPI. (2021). Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications. [Link]

-

ResearchGate. (n.d.). FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. [Link]

Sources

An In-Depth Technical Guide to N-Methyl-1-(trimethoxysilyl)methanamine: Molecular Structure, Bonding, and Reactivity

Introduction

N-Methyl-1-(trimethoxysilyl)methanamine (CAS No. 123271-16-9) is a bifunctional organosilane that occupies a critical role at the interface of organic and inorganic chemistry. As a member of the aminosilane family, its molecular architecture is uniquely designed to act as a molecular bridge or coupling agent. The molecule consists of two key functional domains: a hydrolyzable trimethoxysilyl group, which provides a mechanism for covalent bonding to inorganic substrates, and an N-methylamino group, which offers a reactive site for interaction with organic polymers and molecules.[1] This dual reactivity makes it an invaluable tool in materials science for surface modification, adhesion promotion, and the synthesis of advanced hybrid materials.[2][3] Furthermore, the principles governing its reactivity are increasingly being leveraged in biomedical fields, such as the functionalization of nanoparticles for targeted drug delivery systems.[4][5] This guide provides a comprehensive exploration of the molecular structure, bonding characteristics, core reactivity, synthesis, and application potential of N-Methyl-1-(trimethoxysilyl)methanamine for researchers and development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The structure of N-Methyl-1-(trimethoxysilyl)methanamine is centered around a silicon atom linked to a nitrogen atom via a methylene bridge. This arrangement dictates its chemical behavior and physical properties.

Physicochemical Data

The fundamental properties of N-Methyl-1-(trimethoxysilyl)methanamine are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Reference |

| CAS Number | 123271-16-9 | [6] |

| Molecular Formula | C₅H₁₅NO₃Si | [6] |

| Molecular Weight | 165.26 g/mol | [6] |

| Predicted Boiling Point | 116.9 ± 23.0 °C | [7] |

| Predicted Density | 0.945 ± 0.06 g/cm³ | [7] |

| Hydrogen Bond Donor Count | 1 | General chemical principles |

| Hydrogen Bond Acceptor Count | 4 (3x Oxygen, 1x Nitrogen) | General chemical principles |

| Rotatable Bond Count | 5 | General chemical principles |

Molecular Geometry and Bonding

The molecule's three-dimensional structure is defined by the tetrahedral geometry around the central silicon atom and the trigonal pyramidal geometry of the secondary amine.

Caption: 2D representation of N-Methyl-1-(trimethoxysilyl)methanamine.

The key covalent bonds within the structure possess distinct characteristics:

-

Si-O Bonds: These bonds are highly polar and are the primary sites for hydrolysis. Typical Si-O bond lengths in related siloxane structures are approximately 1.67 Å.[8]

-

Si-C Bond: This is a stable, non-hydrolyzable covalent bond that links the inorganic (silicon) and organic parts of the molecule. Its length is generally around 1.85-1.90 Å.

-

N-C Bonds: These bonds are typical single covalent bonds with lengths in the range of 1.47 Å.[8]

-

Polarity: The presence of electronegative oxygen and nitrogen atoms makes the molecule polar, influencing its solubility and intermolecular interactions.

Part 2: Core Reactivity - The Bifunctional Nature

The utility of N-Methyl-1-(trimethoxysilyl)methanamine stems from the distinct yet cooperative reactivity of its two functional ends.[2]

Hydrolysis and Condensation of the Trimethoxysilyl Group

This two-stage process is the cornerstone of how organosilanes bond to inorganic surfaces and form cross-linked networks.[9]

Stage 1: Hydrolysis In the presence of water, the three methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), forming reactive silanols and releasing methanol as a byproduct. This is a series of nucleophilic substitution reactions.[9]

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

The reaction rate is highly dependent on pH, water concentration, and solvent.[2] Critically, for aminosilanes, the amine functionality can act as an internal base catalyst, accelerating the hydrolysis of the siloxane bonds.[7]

Stage 2: Condensation The newly formed silanols are highly reactive and condense to form stable siloxane (Si-O-Si) bonds. This can occur in two ways:

-

Intermolecular Condensation: Silanols from different molecules react with each other, eliminating water and forming a cross-linked polysiloxane network.

-

Surface Reaction: Silanols react with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides, forming a covalent bond that grafts the molecule to the surface.[10]

Caption: The hydrolysis and condensation pathway for surface functionalization.

Reactivity of the N-Methylamino Group

The secondary amine group provides the organic reactivity. It can act as both a nucleophile and a weak base.[1] This allows it to:

-

React with Electrophiles: The lone pair of electrons on the nitrogen atom can attack electrophilic centers, enabling reactions with epoxides, isocyanates, and acrylates to form stable covalent bonds with organic matrices.[2]

-

Form Salts: As a base, it can react with acids to form ammonium salts, which can be useful for controlling pH-dependent interactions or solubility.

-

Influence Surface Properties: The presence of the amine imparts a positive charge to surfaces at neutral or acidic pH, influencing the adsorption of biomolecules or charged species.

Part 3: Synthesis and Handling

Synthetic Pathway

N-Methyl-1-(trimethoxysilyl)methanamine can be synthesized via the nucleophilic substitution of (chloromethyl)trimethoxysilane with methylamine.[8] The secondary amine is formed alongside a tertiary amine byproduct, with the product ratio being dependent on the stoichiometry of the reactants.[8]

Caption: Synthetic scheme for N-Methyl-1-(trimethoxysilyl)methanamine.

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis. Causality: Using a significant excess of methylamine favors the formation of the desired secondary amine over the tertiary amine byproduct by ensuring the chlorosilane is more likely to react with a primary amine molecule rather than the secondary amine product.

Materials:

-

(Chloromethyl)trimethoxysilane

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or toluene (solvent)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen), dissolve (chloromethyl)trimethoxysilane (1 equivalent) in the chosen anhydrous solvent.

-

Reactant Addition: Cool the flask to 0 °C using an ice bath. Slowly add an excess of methylamine solution (≥ 5 equivalents) dropwise to the stirred silane solution. Note: The reaction is exothermic. Maintain the temperature below 10 °C during addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours to ensure the reaction goes to completion.

-

Workup: A precipitate of methylamine hydrochloride will form. Remove the precipitate by filtration.

-

Purification: Wash the filtrate with brine to remove any remaining water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by fractional distillation under vacuum to yield the pure N-Methyl-1-(trimethoxysilyl)methanamine.

-

Validation: Confirm the identity and purity of the product using NMR and FT-IR spectroscopy (see Part 5).

Handling and Storage

Aminosilanes are highly sensitive to moisture.[1] Exposure to atmospheric humidity will initiate hydrolysis and condensation, leading to oligomerization and loss of reactivity. Therefore, it is imperative to store N-Methyl-1-(trimethoxysilyl)methanamine in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Part 4: Applications in Research and Drug Development

The bifunctional nature of this silane makes it a versatile tool for creating organic-inorganic hybrid materials. While specific applications of this exact molecule are not widely published, its functionality is analogous to well-studied aminosilanes used in high-technology fields.

-

Surface Modification & Adhesion Promotion: As a coupling agent, it can prime inorganic surfaces (glass, silica, metals) to promote adhesion to organic polymers such as epoxies, urethanes, and acrylates in advanced composites and coatings.[3]

-

Biomedical Applications & Drug Delivery: In drug development, aminosilane-functionalized nanoparticles are of significant interest. The trimethoxysilyl group allows for the covalent attachment of the silane to the surface of carriers like mesoporous silica nanoparticles (MSNs) or magnetic nanoparticles (MNPs).[4][5][11][12] The terminal N-methylamino group can then be used to:

-

Attach Targeting Ligands: Covalently link molecules that target specific cells or tissues.

-

Load Drugs: Bind therapeutic agents through electrostatic interactions or covalent conjugation.[5][12]

-

Control Surface Charge: The amine provides a positive surface charge, which can be crucial for cellular uptake and interaction with biological membranes.[12]

-

Part 5: Spectroscopic Characterization (Self-Validation System)

A researcher synthesizing this compound can validate its structure using standard spectroscopic techniques. The expected spectral features are outlined below, based on the known structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Si-O-CH₃: A sharp singlet around 3.5-3.6 ppm (9H).- Si-CH₂-N: A singlet around 2.1-2.3 ppm (2H).- N-CH₃: A singlet around 2.4-2.5 ppm (3H).- N-H: A broad singlet, chemical shift variable with concentration and solvent (1H). |

| ¹³C NMR | - Si-O-CH₃: A signal around 50-51 ppm.- Si-CH₂-N: A signal around 45-47 ppm.- N-CH₃: A signal around 35-36 ppm. |

| FT-IR (neat) | - N-H Stretch: A moderate, broad absorption around 3300-3400 cm⁻¹.- C-H Stretch: Sharp absorptions in the 2800-3000 cm⁻¹ region.- Si-O-C Stretch: Strong, broad absorptions in the 1080-1190 cm⁻¹ region.- Si-C Vibration: A peak around 1200-1250 cm⁻¹. |

Conclusion

N-Methyl-1-(trimethoxysilyl)methanamine is a potent molecular tool whose value lies in its simplicity and predictable dual reactivity. A thorough understanding of its core reaction mechanisms—hydrolysis and condensation at the silicon center and nucleophilic activity at the nitrogen center—is essential for its successful application. From enhancing the mechanical properties of composite materials to enabling the sophisticated design of drug delivery vehicles, this aminosilane provides a robust and versatile platform for innovation across multiple scientific disciplines.

References

-

Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system. (2018). Journal of Colloid and Interface Science, 529, 415-425. Available at: [Link]

-

Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. (n.d.). MDPI. Available at: [Link]

-

Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012). Walsh Medical Media. Available at: [Link]

-

Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery. (2017). Journal of Biomaterials Applications, 32(4), 524-532. Available at: [Link]

-

Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. (2015). ACS Publications. Available at: [Link]

-

1-(Methylaminomethyl)silatrane: Synthesis, characterization and reactivity. (2019). ResearchGate. Available at: [Link]

-

Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. (n.d.). Gelest. Available at: [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (2002). ResearchGate. Available at: [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2008). ResearchGate. Available at: [Link]

-

Mechanism of condensation reaction between hydrolysed aminosilane and the surface of the unmodified support. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

Solubility Profile of N-Methyl-1-(trimethoxysilyl)methanamine (CAS: 123271-16-9) in Organic Solvents

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-Methyl-1-(trimethoxysilyl)methanamine is a bifunctional organosilane with significant potential in materials science, particularly as a surface modifier or additive in advanced toner and composite formulations.[1] A comprehensive understanding of its solubility is critical for its effective application, formulation, and integration into new technologies. This guide provides a detailed analysis of the predicted solubility of N-Methyl-1-(trimethoxysilyl)methanamine (CAS: 123271-16-9) based on its fundamental physicochemical properties. Due to a scarcity of published quantitative data for this specific molecule, this document emphasizes theoretical prediction, explains the critical and unavoidable role of solvent reactivity, and provides a robust experimental protocol for empirical solubility determination.

Compound Identification and Structural Analysis

It is crucial to distinguish the topic of this guide, N-Methyl-1-(trimethoxysilyl)methanamine , from a more commonly referenced and commercially available analogue, N-Methyl-3-(trimethoxysilyl)propan-1-amine (CAS: 3069-25-8). While both are aminosilanes, their differing alkyl chain lengths impart distinct physical properties.

-

Chemical Name: N-Methyl-1-(trimethoxysilyl)methanamine

-

Structure: (CH₃O)₃Si-CH₂-NH(CH₃)

The solubility behavior of this molecule is governed by three key structural features:

-

The Trimethoxysilyl Head: A polar, reactive group prone to hydrolysis.

-

The N-methylamino Tail: A polar group capable of acting as a hydrogen bond acceptor.

-

The Methylene Bridge: A short, non-polar spacer connecting the two functional ends.

Caption: Molecular structure of N-Methyl-1-(trimethoxysilyl)methanamine.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a theoretical solubility profile can be constructed. The molecule's overall polarity, arising from the silyl and amino groups, suggests good compatibility with polar organic solvents. However, its reactivity, particularly with protic solvents, is a dominant consideration.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Key Considerations |

| Polar Protic | Methanol, Ethanol, Water | Miscible (Reactive) | High polarity and hydrogen bonding capacity ensure miscibility. Crucially, these solvents will react with the trimethoxysilyl group , causing hydrolysis or transesterification.[5][6] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, Acetonitrile | High | Good polarity matching without the immediate reactivity of protic solvents. These are the best candidates for creating stable, non-reactive solutions, provided they are anhydrous. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Solvents of intermediate polarity. Good solvating power is expected, but solvent purity (absence of acidic stabilizers) is important to prevent degradation. |

| Aromatic Hydrocarbon | Toluene, Xylene | Low to Moderate | The non-polar aromatic structure has limited affinity for the polar functional groups of the silane. Solubility is expected to be limited. |

| Aliphatic Hydrocarbon | Hexane, Heptane | Very Low / Insoluble | The highly non-polar nature of these solvents is incompatible with the polar silane, leading to poor solvation. |

The Critical Role of Solvent Reactivity: Hydrolysis

For any trimethoxysilane, the concept of "solubility" in protic solvents is inseparable from "reactivity." The silicon-oxygen bonds of the methoxy groups are highly susceptible to cleavage by nucleophiles, particularly water and alcohols.

In the presence of moisture, even at trace levels often found in organic solvents, the trimethoxysilyl group hydrolyzes to form silanols (Si-OH) and releases methanol as a byproduct.[5][6] These silanol intermediates are highly reactive and tend to self-condense, forming siloxane bridges (Si-O-Si) and ultimately leading to oligomers or a cross-linked network. When dissolved in an alcohol like ethanol, a similar transesterification reaction can occur, displacing the methoxy groups with ethoxy groups.

This reactivity is not necessarily a detriment; it is the basis for the utility of silane coupling agents in sol-gel processes and surface modification. However, for applications requiring a stable solution of the monomeric silane, the choice of solvent is critical.

Causality: The electronegative oxygen atoms pull electron density away from the silicon center, making it highly electrophilic and susceptible to nucleophilic attack by the oxygen lone pairs in water or alcohol molecules.

Caption: Simplified reaction pathway for the hydrolysis of the silane.

Experimental Protocol for Solubility Determination

Given the lack of published data, empirical determination is necessary. The following protocol describes a robust isothermal equilibrium method suitable for this purpose.

Objective: To determine the solubility of N-Methyl-1-(trimethoxysilyl)methanamine in a given anhydrous organic solvent at a specified temperature (e.g., 25 °C).

Pillar of Trustworthiness: This protocol relies on achieving a true thermodynamic equilibrium, which is validated by observing a constant concentration of the supernatant over time. All materials must be rigorously dried to prevent hydrolysis, ensuring the measured solubility is that of the intact molecule.

Methodology:

-

Materials & Preparation:

-

N-Methyl-1-(trimethoxysilyl)methanamine (purity >95%).

-

Anhydrous grade organic solvent (e.g., THF, Toluene). Ensure solvent water content is <50 ppm using Karl Fischer titration.

-

Inert gas (Nitrogen or Argon).

-

Thermostatically controlled shaker bath.

-

Gas-tight vials with PTFE-lined septa.

-

Syringes and 0.22 µm PTFE syringe filters.

-

Analytical balance.

-

-

Experimental Procedure:

-

Drying: All glassware, vials, and syringes must be oven-dried at 120 °C overnight and cooled in a desiccator under an inert atmosphere.

-

Sample Preparation: Under a nitrogen or argon atmosphere (e.g., in a glovebox), add an excess amount of N-Methyl-1-(trimethoxysilyl)methanamine to a pre-weighed, gas-tight vial. An "excess" ensures that undissolved solute will remain at equilibrium.

-

Solvent Addition: Add a precise, known volume (e.g., 5.00 mL) of the anhydrous organic solvent to the vial. Seal the vial immediately.

-

Equilibration: Place the vial in the shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate vigorously for a minimum of 24 hours to ensure equilibrium is reached. To validate, samples can be taken at 24h and 30h; concentrations should be identical.

-

Phase Separation: After equilibration, stop agitation and allow the vial to remain in the bath for at least 12 hours to allow the undissolved material to settle completely.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a dried, gas-tight syringe, avoiding any disturbance of the settled solid/liquid phase. Immediately pass the sample through a 0.22 µm PTFE filter into a pre-weighed, sealed vial.

-

-

Analysis (Gravimetric Method):

-

Record the total weight of the vial containing the filtered supernatant.

-

Under a gentle stream of nitrogen, carefully evaporate the solvent. A vacuum oven at a low temperature (e.g., 40 °C) can be used to ensure complete removal of the solvent.

-

Once all solvent is removed, re-weigh the vial containing the non-volatile solute residue.

-

Calculation: The solubility (S) in g/100 mL is calculated as: S = (Mass of Residue / Volume of Sampled Supernatant) * 100

-

Caption: Experimental workflow for determining silane solubility.

Conclusion and Recommendations

N-Methyl-1-(trimethoxysilyl)methanamine is predicted to be highly soluble in polar aprotic solvents and miscible with polar protic solvents, with which it will readily react. Its solubility is expected to be low in non-polar hydrocarbon solvents.

For Researchers and Drug Development Professionals:

-

For Stable Formulations: Anhydrous polar aprotic solvents such as THF or acetone are the recommended starting points. Rigorous exclusion of moisture is paramount to prevent degradation and preserve the monomeric form of the silane.

-

For Reactive Applications (e.g., surface functionalization): Protic solvents like ethanol or isopropanol can be used as both the solvent and a reactant. The "dissolution" process in these systems initiates the chemical transformation required for covalent surface bonding.

-

Verification is Essential: Due to the lack of published data, the theoretical profile presented here must be confirmed experimentally using the provided protocol before any scale-up or critical application.

References

-

Gelest, Inc. N-METHYLAMINOPROPYLTRIMETHOXYSILANE. [Online] Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: N-METHYLAMINOPROPYLTRIMETHOXYSILANE. [Online] Available at: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: N-methyl-3-(trimethoxysilyl)propylamine. [Online] Available at: [Link]

-

Fogg, P. G. T. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Online] Available at: [Link]

-

Gelest, Inc. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE. [Online] Available at: [Link]

-

LookChem. N-Methyl-1-(trimethoxysilyl)methanamine. [Online] Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methanamine, N-methyl-1-(trimethoxysilyl)- | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. N-Methyl-1-(triMethoxysilyl)MethanaMine CAS#: 123271-16-9 [chemicalbook.com]

- 5. CAS 3069-25-8: (Methylaminopropyl)trimethoxysilane [cymitquimica.com]

- 6. gelest.com [gelest.com]

"N-Methyl-1-(trimethoxysilyl)methanamine" CAS number 123271-16-9

An In-Depth Technical Guide to N-Methyl-1-(trimethoxysilyl)methanamine (CAS: 123271-16-9)

Abstract

N-Methyl-1-(trimethoxysilyl)methanamine is a bifunctional organosilane characterized by a reactive trimethoxysilyl group and a secondary amine. This unique structure allows it to act as a molecular bridge between inorganic and organic materials, making it a valuable compound in materials science, surface chemistry, and as a synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and key applications, with a focus on the underlying scientific principles and practical experimental protocols.

Core Molecular Profile

N-Methyl-1-(trimethoxysilyl)methanamine, registered under CAS number 123271-16-9, is an organofunctional silane.[1][2] Its structure features a silicon atom bonded to three methoxy groups and a methylaminomethyl group. The trimethoxysilyl moiety is susceptible to hydrolysis, forming reactive silanol groups, while the N-methylamino group provides a site for further chemical modification or specific interactions.

Caption: Chemical Structure of N-Methyl-1-(trimethoxysilyl)methanamine.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for determining appropriate solvents, reaction conditions, and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 123271-16-9 | [3][4][5] |

| Molecular Formula | C5H15NO3Si | [1][3][4] |

| Molecular Weight | 165.26 g/mol | [2][3][4] |

| Boiling Point | 116.9 ± 23.0 °C | [3] |

| PSA (Polar Surface Area) | 39.72 Ų | [4] |

| LogP | 0.43230 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 165.08211987 | [4] |

Synthesis Pathway

The primary synthesis route for N-Methyl-1-(trimethoxysilyl)methanamine involves the nucleophilic substitution reaction between (chloromethyl)trimethoxysilane and methylamine.[4] This reaction leverages the nucleophilicity of the methylamine to displace the chloride leaving group.

Caption: Synthesis of N-Methyl-1-(trimethoxysilyl)methanamine.

Detailed Experimental Protocol: Synthesis

This protocol is based on literature-documented procedures.[4] The causality behind using a sealed tube and inert atmosphere is to contain the volatile methylamine and prevent side reactions with atmospheric moisture, which could prematurely hydrolyze the trimethoxysilyl groups.

-

Reactor Setup: A pressure-rated sealed tube is charged with (chloromethyl)trimethoxysilane.

-

Reagent Addition: An excess of methylamine (either anhydrous gas condensed into the vessel or a solution) is added slowly at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction.

-

Reaction Conditions: The sealed tube is maintained at a temperature of 15-20 °C for approximately 48-52 hours under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Workup and Purification:

-

The reaction mixture is cooled, and the excess methylamine is carefully vented or removed under reduced pressure.

-

The resulting slurry, containing the product and methylammonium chloride precipitate, is filtered.

-

The filtrate is purified by fractional distillation under vacuum to isolate the N-Methyl-1-(trimethoxysilyl)methanamine product.

-

-

Validation: The purity and identity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Mechanism: Surface Coupling and Functionalization

The utility of this molecule as a surface modifier or coupling agent stems from the dual reactivity of its functional groups. The process is a two-stage mechanism: hydrolysis followed by condensation.

Caption: Mechanism of surface functionalization via hydrolysis and condensation.

-

Hydrolysis: In the presence of water (often trace amounts on a substrate surface or added to the solvent), the methoxy groups (-OCH₃) hydrolyze to form methanol and reactive silanol groups (-OH). This step is the activation of the molecule.

-

Condensation: The newly formed silanols can then react in two ways:

-

They can condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[6][7]

-

They can condense with other silanol groups from adjacent molecules, forming a cross-linked polysiloxane network on the surface.[8]

-

This process effectively tethers the N-methylaminomethyl functional group to the inorganic surface, fundamentally altering the surface's chemical properties.

Applications and Methodologies

Surface Modification and Adhesion Promotion